Mechanistic Differentiation of Glutaned via Calcium-Dependent Anticoagulation
Unlike organic Nrf2 activators such as bardoxolone methyl (CDDO-Me) or sulforaphane, Glutaned does not modulate the Keap1-Nrf2 pathway. Instead, its anticoagulant activity is driven by a lanthanide-based calcium displacement mechanism. The neodymium (Nd³⁺) ion in Glutaned replaces Ca²⁺ in its complex with prothrombin, thereby preventing the formation of thrombin and interrupting the blood coagulation cascade . While no direct quantitative comparison of anticoagulant potency (e.g., IC₅₀ for thrombin inhibition) exists for Glutaned versus standard anticoagulants like warfarin or heparin, its classification as a metal-dependent anticoagulant is a class-level inference from related neodymium complexes [1].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Neodymium (Nd³⁺)-mediated competitive displacement of calcium (Ca²⁺) from prothrombin, preventing thrombin formation. |
| Comparator Or Baseline | Bardoxolone methyl (CDDO-Me): Activates Nrf2 by modifying Keap1 cysteine residues. Sulforaphane: Activates Nrf2 via electrophilic modification of Keap1. |
| Quantified Difference | Mechanistic divergence; no shared target or pathway. |
| Conditions | In vitro blood coagulation models (for class-level lanthanide complex activity). |
Why This Matters
Procurement based on intended application: For anticoagulation studies, Glutaned provides a metal-dependent tool compound distinct from organic Nrf2 modulators.
- [1] INIS Repository. Stability constants of uranyl and neodymium ion complexes with glutanic acid. Accessed 2026. View Source
